(3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine
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Overview
Description
(3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine is a chemical compound characterized by the presence of a difluoromethoxy group attached to a biphenyl structure, with a methanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine typically involves the introduction of the difluoromethoxy group onto a biphenyl precursor, followed by the addition of the methanamine group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
The process may also involve optimization of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethoxy-biphenyl oxides, while substitution reactions may introduce new functional groups onto the biphenyl structure .
Scientific Research Applications
(3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of (3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethoxy-substituted biphenyl derivatives and methanamine-containing compounds. Examples include:
- (3-(Difluoromethoxy)phenyl)methanamine
- [3-(Difluoromethoxy)phenyl]methanamine hydrochloride
Uniqueness
The uniqueness of (3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluoromethoxy and methanamine groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[3-[3-(difluoromethoxy)phenyl]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO/c15-14(16)18-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-17/h1-8,14H,9,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKZAYYTSKRJOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)OC(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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